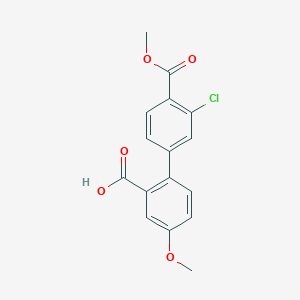
2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%
Descripción general
Descripción
2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% (abbreviated as 2-CMBA95) is a chlorinated aromatic compound that has been used in a variety of scientific applications, including synthesis, research, and laboratory experiments. It is a white, crystalline solid with a melting point of 75-77°C and a boiling point of 235-240°C. Its chemical formula is C14H12ClO3. 2-CMBA95 is a versatile compound that is used in a variety of scientific research applications, due to its unique properties and structure.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications, due to its unique properties and structure. It has been used as a reagent in the synthesis of various other compounds, such as 1,2-dihydro-1-methyl-2-oxo-4-(4-chloro-3-methoxycarbonylphenyl)-3-pyridinecarboxylic acid. It has also been used as a catalyst in the synthesis of various other compounds, such as 4-chloro-3-methoxy-1-methyl-1H-pyrrole-2-carboxylic acid. In addition, 2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of various other compounds, such as 2-chloro-3-methoxy-1-methyl-1H-pyrrole-2-carboxylic acid.
Mecanismo De Acción
2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been studied extensively in order to determine its mechanism of action. It has been found to act as an electron-withdrawing group, which means that it can donate electrons to other molecules, thus leading to the formation of new compounds. This electron-withdrawing property is due to the presence of the chlorine atom in the molecule, which can act as a Lewis acid, thus allowing it to accept electrons from other molecules. The chlorine atom can also act as a Bronsted acid, which means that it can donate protons to other molecules, thus leading to the formation of new compounds.
Biochemical and Physiological Effects
2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been studied extensively in order to determine its biochemical and physiological effects. It has been found to have a wide range of effects on the body, including anti-inflammatory, anti-tumor, and anti-cancer effects. It has also been found to have a protective effect against oxidative stress and to have anti-inflammatory effects on cells. In addition, 2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been found to have a stimulatory effect on the immune system and to have a protective effect against bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, which makes it an attractive option for researchers. It is also easy to synthesize and use in experiments, which makes it a convenient compound for researchers. Additionally, it has a wide range of applications, which makes it a versatile compound for researchers.
However, 2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% also has some limitations when used in laboratory experiments. It is a relatively unstable compound, which can make it difficult to store and use in experiments. Additionally, it has a strong odor, which can be unpleasant for researchers. Finally, it can be toxic if handled improperly, which can be dangerous for researchers.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds. Another potential direction is to explore its potential use as a catalyst in the synthesis of other compounds. Finally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% can be synthesized through a simple two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 6-methylbenzoic acid in the presence of a base, such as sodium hydroxide. This reaction yields 2-(4-chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid as the product. The second step involves the recrystallization of the product from a solvent, such as ethanol, to yield a pure sample of 2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%.
Propiedades
IUPAC Name |
2-(4-chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-4-3-5-11(14(9)15(18)19)10-6-7-13(17)12(8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMVCWNJOBVTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692026 | |
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methoxycarbonylphenyl)-6-methylbenzoic acid | |
CAS RN |
1261978-53-3 | |
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















